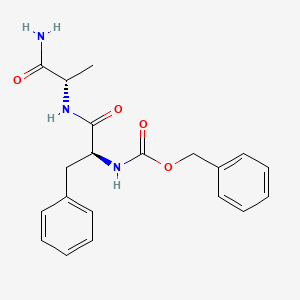

Z-Phe-ala-NH2

Overview

Description

Z-Phe-ala-NH2, also known as N-Benzyloxycarbonyl-L-Phenylalaninamide , is a compound used for research and development purposes . It is not advised for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular formula of this compound is C17H18N2O3 . The molecular weight is 298.34 . More detailed structural information can be obtained from resources like ChemSpider and PepDraw .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of enzymatic peptide synthesis . The compound has been used in studies involving proteinase K and pseudolysin .Physical and Chemical Properties Analysis

This compound has a molecular weight of 370.40 . It is typically stored at a temperature of -20°C . More detailed physical and chemical properties can be found in resources like Sigma-Aldrich and ChemSpider .Scientific Research Applications

Green Synthesis in the Food Industry

A study highlighted the synthesis of a bitter-taste dipeptide, potentially a caffeine substitute, using green technologies. This process involved biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, emphasizing clean production methods for food industry applications (Ungaro et al., 2015).

Peptide Synthesis in Batch and Continuous Reaction Systems

Research on the synthesis of Z-Phe-ala-NH2 in batch reactions was conducted using commercial proteases. This process explored the efficient production of peptide amides, demonstrating the enzyme's effectiveness in C-terminal amidation (Corici et al., 2011).

Structural Studies in Peptide Chemistry

A study investigated the conformations of peptides containing a Z-dehydrophenylalanine residue. This research provided insights into the solution conformations of peptides, contributing to the development of peptide chemistry (Uma et al., 2009).

Enzyme-Catalyzed Peptide Bond Formation

Research on pseudolysin, a metalloproteinase, focused on its catalytic efficiency for peptide bond formation. This study offered insights into the enzymatic synthesis process and its kinetic mechanism, adding to the understanding of enzyme-catalyzed reactions (Rival et al., 2000).

Enzymatic Synthesis in Organic Solvents

A study described the enzymatic synthesis of peptides in organic solvents using SDS-subtilisin complex. This research expanded the scope of peptide chemistry, especially in kinetically controlled processes and organic solvent environments (Getun et al., 1997).

Safety and Hazards

Z-Phe-ala-NH2 is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The Phe-Phe motif, which Z-Phe-ala-NH2 is a part of, has gained popularity as a building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests promising future directions for the research and application of this compound and similar compounds.

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-14(18(21)24)22-19(25)17(12-15-8-4-2-5-9-15)23-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H2,21,24)(H,22,25)(H,23,26)/t14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAOJMGUKJHUMT-YOEHRIQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

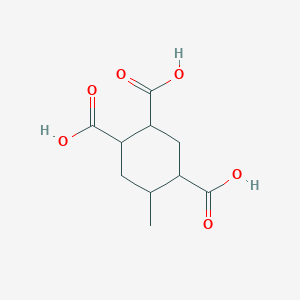

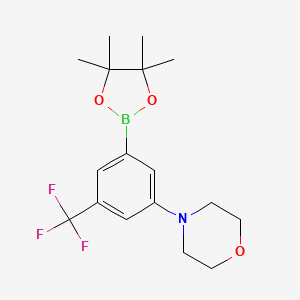

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)

![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)